4-(4-Hexylbenzoyl)quinoline; 97%

Overview

Description

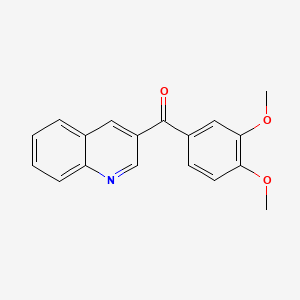

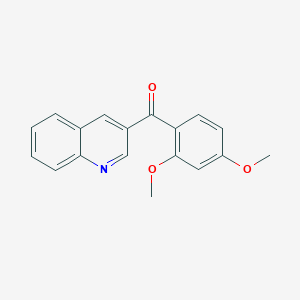

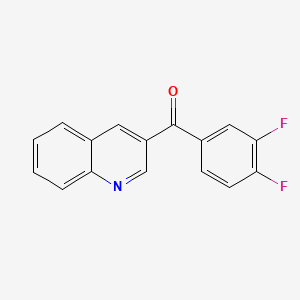

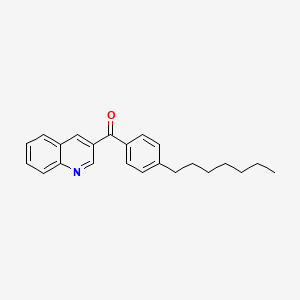

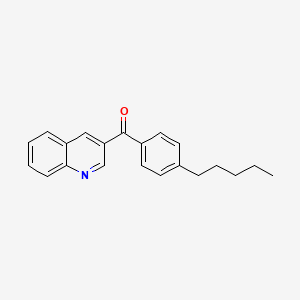

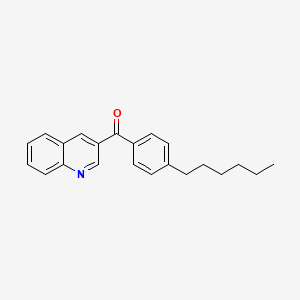

4-(4-Hexylbenzoyl)quinoline is a chemical compound with the molecular formula C22H23NO and a molecular weight of 317.43 g/mol . It is a fascinating compound with immense potential in scientific research. Its unique structure and properties make it a valuable tool for exploring various fields like organic synthesis, photovoltaics, and pharmaceuticals.

Molecular Structure Analysis

The molecular structure of 4-(4-Hexylbenzoyl)quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

4-(4-Hexylbenzoyl)quinoline has a predicted boiling point of 479.4±28.0 °C and a predicted density of 1.080±0.06 g/cm3 . The pKa value is predicted to be 2.58±0.13 .Scientific Research Applications

4-(4-Hexylbenzoyl)quinoline; 97% has a wide range of applications in the fields of biochemistry, pharmacology, and drug development. It has been used in the synthesis of drugs, such as antimalarials, anti-inflammatory agents, and antibiotics. It has also been used to synthesize dyes, pigments, and other organic compounds. In addition, 4-(4-Hexylbenzoyl)quinoline; 97% has been used in the synthesis of peptides, proteins, and other biomolecules.

Mechanism of Action

Target of Action

The primary targets of quinoline-based compounds, such as 3-(4-Hexylbenzoyl)quinoline, are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .

Mode of Action

Quinoline-based compounds interact with their targets by forming a ternary complex with a DNA molecule and gyrase or topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, thereby inhibiting DNA synthesis and bacterial growth .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting gyrase and topoisomerase IV, quinoline-based compounds prevent the unwinding of bacterial DNA, which is a crucial step in DNA replication . This inhibition disrupts the replication process, leading to the death of the bacteria .

Result of Action

The result of the action of 3-(4-Hexylbenzoyl)quinoline is the inhibition of bacterial growth. By preventing DNA replication, the compound effectively kills bacteria, making it a potent antimicrobial agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Hexylbenzoyl)quinoline. For instance, the presence of other compounds in the environment could potentially interfere with its action. Additionally, certain environmental conditions, such as pH and temperature, could affect the stability of the compound

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Hexylbenzoyl)quinoline; 97% in lab experiments is its versatility. 4-(4-Hexylbenzoyl)quinoline; 97% can be used in a variety of different reactions, and can be used to synthesize a wide range of compounds. In addition, 4-(4-Hexylbenzoyl)quinoline; 97% is relatively easy to synthesize, and can be synthesized with a high yield. The main limitation of using 4-(4-Hexylbenzoyl)quinoline; 97% in lab experiments is its toxicity. 4-(4-Hexylbenzoyl)quinoline; 97% is toxic in high concentrations, and should be handled with care.

Future Directions

There are a number of potential future directions for research on 4-(4-Hexylbenzoyl)quinoline; 97%. These include further research into the mechanism of action of 4-(4-Hexylbenzoyl)quinoline; 97%, and its potential therapeutic applications. In addition, further research into the synthesis of 4-(4-Hexylbenzoyl)quinoline; 97% is needed, as well as research into the toxicity of 4-(4-Hexylbenzoyl)quinoline; 97%. Finally, further research into the biochemical and physiological effects of 4-(4-Hexylbenzoyl)quinoline; 97% is needed.

Synthesis Methods

4-(4-Hexylbenzoyl)quinoline; 97% can be synthesized using a variety of methods, including the Mannich reaction, the Ullmann reaction, and the Knoevenagel condensation. The Mannich reaction is the most commonly used method of synthesis, and involves the reaction of an aldehyde, a primary amine, and a ketone to form a quinoline derivative. The Ullmann reaction is a metal-catalyzed coupling reaction between an aryl halide and an organometallic compound, and is often used to synthesize 4-(4-Hexylbenzoyl)quinoline; 97%. The Knoevenagel condensation is a reaction between an aldehyde and an aromatic or aliphatic amine, and is used to synthesize 4-(4-Hexylbenzoyl)quinoline; 97% with a higher yield than the other methods.

properties

IUPAC Name |

(4-hexylphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO/c1-2-3-4-5-8-17-11-13-18(14-12-17)22(24)20-15-19-9-6-7-10-21(19)23-16-20/h6-7,9-16H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCKOZLZUSWBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287998 | |

| Record name | (4-Hexylphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187169-86-3 | |

| Record name | (4-Hexylphenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Hexylphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.